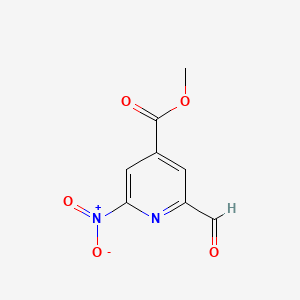
Methyl 2-formyl-6-nitroisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-formyl-6-nitroisonicotinate is an organic compound with the molecular formula C8H6N2O5 It is a derivative of isonicotinic acid and contains both formyl and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-6-nitroisonicotinate can be synthesized through a multi-step process. One common method involves the nitration of methyl isonicotinate, followed by formylation. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position of the isonicotinate ring. The formylation step can be achieved using reagents such as formic acid or formyl chloride under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-6-nitroisonicotinate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Methyl 2-carboxy-6-nitroisonicotinate
Reduction: Methyl 2-formyl-6-aminoisonicotinate
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Mechanism of Action
The mechanism of action of methyl 2-formyl-6-nitroisonicotinate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of biochemical pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the nitro group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-formyl-6-nitrobenzoate
- Methyl 2-formyl-4-nitroisonicotinate
- Methyl 2-formyl-6-chloroisonicotinate
Uniqueness
Methyl 2-formyl-6-nitroisonicotinate is unique due to the specific positioning of the formyl and nitro groups on the isonicotinate ring. This unique arrangement allows for distinct reactivity and interactions compared to other similar compounds. The presence of both electron-withdrawing (nitro) and electron-donating (formyl) groups provides a versatile platform for various chemical transformations .
Properties
Molecular Formula |
C8H6N2O5 |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
methyl 2-formyl-6-nitropyridine-4-carboxylate |
InChI |
InChI=1S/C8H6N2O5/c1-15-8(12)5-2-6(4-11)9-7(3-5)10(13)14/h2-4H,1H3 |
InChI Key |
ZWIQGQDZVUAMCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC(=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















